

Basic chemical and physical properties of Methylophiopogonanone A

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Compound of Interest

Compound Name: Methylophiopogonanone A

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An In-depth Technical Guide to **Methylophiopogonanone A**: Core Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylophiopogonanone A is a major homoisoflavonoid naturally occurring in the tuberous roots of *Ophiopogon japonicus*, a plant widely utilized in traditional medicine.^[1] As a member of the homoisoflavonoid class, its structure is characterized by a 16-carbon skeleton. This compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidative, cardioprotective, and neuroprotective properties.^{[1][2]} This guide provides a comprehensive overview of its fundamental chemical and physical properties, experimental protocols for its synthesis and isolation, and a visualization of its key signaling pathways.

Chemical and Physical Properties

The core chemical and physical characteristics of **Methylophiopogonanone A** are summarized below. These properties are essential for its handling, formulation, and application in research and development.

Table 1: Chemical Identification and Structure

Identifier	Value	Reference
IUPAC Name	(3R)-3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6,8-dimethyl-2,3-dihydrochromen-4-one	[3]
Molecular Formula	C ₁₉ H ₁₈ O ₆	[3]
Molecular Weight	342.34 g/mol	[4]
CAS Number	74805-92-8	[3]
Canonical SMILES	<chem>CC1=C(C(=C2C(=C1O)C(=O)C@@H(CO2)CC3=CC4=C(C(=C3)OCO4)C)O</chem>	[3]
InChI Key	BXTNNJIQILYHJB-GFCCVEGCSA-N	[3]

Table 2: Physical and Solubility Data

Property	Value	Reference
Appearance	White to off-white solid	[4]
Melting Point	120-123 °C (amorphous powder)	[5]
Solubility		
DMSO	100 mg/mL (292.11 mM) (Requires sonication)	[4]
Chloroform	Soluble	
Dichloromethane	Soluble	
Ethyl Acetate	Soluble	
Acetone	Soluble	
Storage		
Powder	4°C, protect from light	[4]
In Solvent	-80°C for 6 months; -20°C for 1 month (protect from light)	[4]

Table 3: Spectroscopic Data

While specific spectra are often presented in original research papers, the following provides an overview of the characterization data. The synthesis by Katagiri et al. confirmed the structure using these methods.[5]

Spectroscopic Method	Description
^1H -NMR	The proton NMR spectrum is consistent with the assigned structure, showing signals for aromatic protons, methyl groups, and the chiral center proton.
^{13}C -NMR	The carbon NMR spectrum confirms the presence of 19 carbon atoms, including carbonyl, aromatic, and aliphatic carbons, aligning with the homoisoflavonoid skeleton. [5]
Mass Spectrometry (MS)	High-resolution mass spectrometry confirms the elemental composition and molecular weight of the compound.
Infrared (IR)	The IR spectrum shows characteristic absorption bands for hydroxyl (-OH) and carbonyl (C=O) functional groups.

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. The following sections describe the protocols for the chemical synthesis and a representative method for the isolation of **Methylophiopogonanone A**.

Protocol 1: Chemical Synthesis of Methylophiopogonanone A

The following multi-step synthesis was reported by Katagiri et al. (2020), starting from phloroglucinol.[\[5\]](#)

- Preparation of 5,7-dihydroxy-6,8-dimethylchromone (Compound 10):
 - Phloroglucinol is first formylated using a Vilsmeier reagent (Phosphorous oxychloride in DMF) to yield a di-formyl compound.

- The formyl groups are then reduced using sodium cyanoborohydride (NaBH_3CN) in THF with HCl.
- The resulting dimethylated phloroglucinol is methylated with dimethyl sulfate and then acylated with acetic anhydride/ $\text{BF}_3 \cdot \text{Et}_2\text{O}$.
- The intermediate acetophenone undergoes condensation with ethyl formate in the presence of NaH, followed by acid treatment to form a chromene ring.
- Demethylation with AlCl_3 followed by catalytic hydrogenation ($\text{H}_2/\text{Pd-C}$) of the double bond yields the key intermediate, 5,7-dihydroxy-6,8-dimethylchromone.
- Condensation with Piperonal:
 - The chromone intermediate (Compound 10) is condensed with piperonal in the presence of HCl in ethanol at 90°C for 1 hour.
- Final Hydrogenation:
 - The product from the previous step undergoes catalytic hydrogenation ($\text{H}_2/\text{Pd-C}$) in an acetone/methanol mixture overnight at room temperature.
 - The reaction mixture is filtered, and the solvent is evaporated to yield **Methylophiopogonanone A**.
 - Purification is typically achieved through silica gel column chromatography.

Protocol 2: Isolation from *Ophiopogon japonicus*

This protocol is based on an efficient method for isolating related homoisoflavonoids and is applicable for **Methylophiopogonanone A**. It employs Supercritical Fluid Extraction (SFE) followed by High-Speed Counter-Current Chromatography (HSCCC).[6]

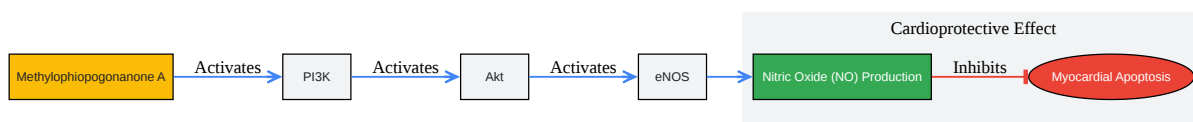
- Preparation of Plant Material:
 - The tuberous roots of *Ophiopogon japonicus* are washed, dried, and ground into a fine powder to maximize the surface area for extraction.

- Supercritical Fluid Extraction (SFE):
 - System: SFE system.
 - Extraction Vessel: Load the ground plant powder.
 - Supercritical Fluid: Carbon Dioxide (CO₂).
 - Optimized Parameters:
 - Pressure: 25 MPa
 - Temperature: 55°C
 - Modifier: 25% Methanol
 - Dynamic Extraction Time: 4.0 hours
 - Procedure: Pressurize the system with CO₂ and introduce methanol as a modifier. Initiate the extraction for the specified duration to obtain a crude homoisoflavonoid extract.
- Purification by High-Speed Counter-Current Chromatography (HSCCC):
 - Solvent System: A two-phase system of n-hexane-ethyl acetate-methanol-water is prepared and optimized based on the partition coefficient (K) of **Methylophiopogonanone A**.
 - Stationary Phase: The upper phase of the solvent system.
 - Mobile Phase: The lower phase of the solvent system.
 - Procedure:
 1. Fill the HSCCC column with the stationary phase.
 2. Dissolve the crude SFE extract in a mixture of both phases.
 3. Pump the mobile phase through the rotating column at a flow rate of approximately 1.5-2.0 mL/min until hydrodynamic equilibrium is achieved.

4. Inject the sample solution.
5. Collect the effluent in fractions at regular intervals.
6. Analyze the fractions using HPLC to identify those containing pure **Methylophiopogonanone A**.
7. Combine the pure fractions and evaporate the solvent to yield the final product.

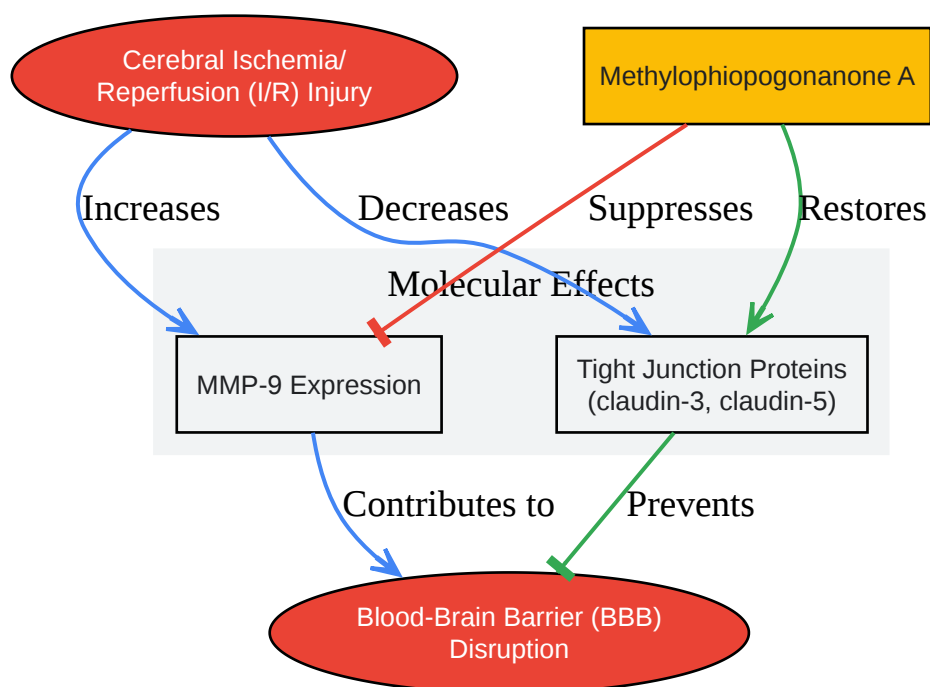
Signaling Pathways and Mechanisms of Action

Methylophiopogonanone A exerts its biological effects through the modulation of several key signaling pathways. The diagrams below illustrate these mechanisms.



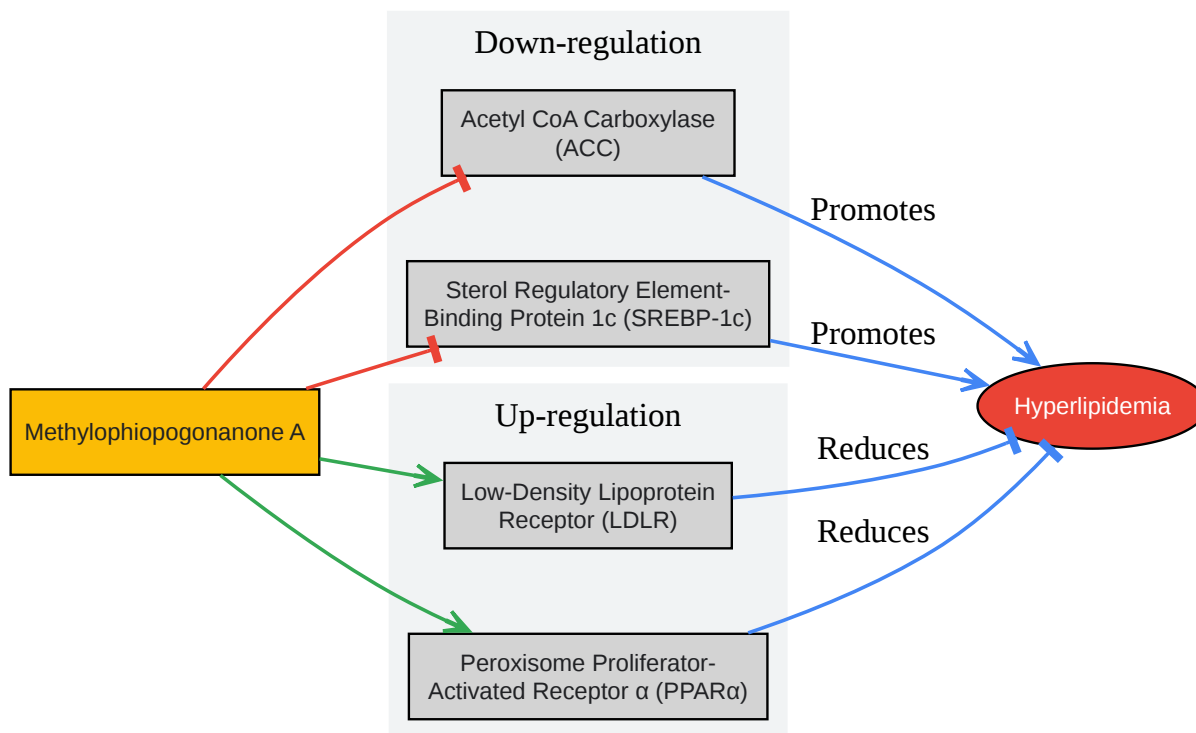
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Caption: PI3K/Akt/eNOS pathway activation by **Methylophiopogonanone A**.^[1]



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Caption: Neuroprotection via Blood-Brain Barrier stabilization.[2]



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Caption: MO-A's mechanism in alleviating hyperlipidemia.[7]

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